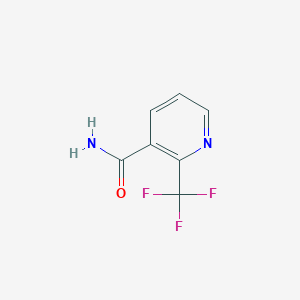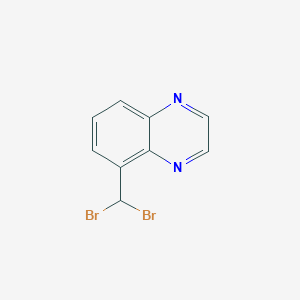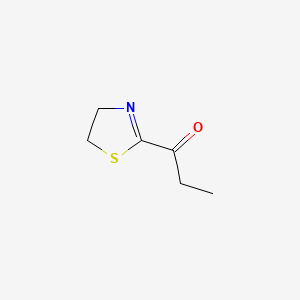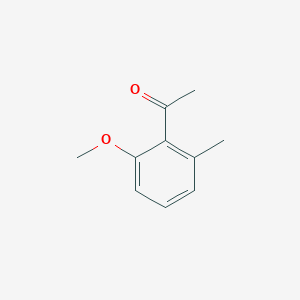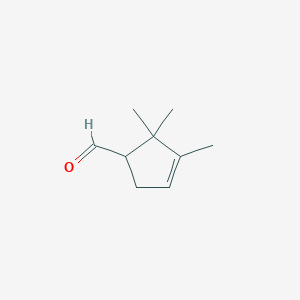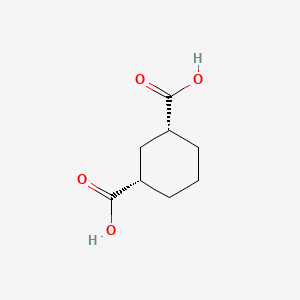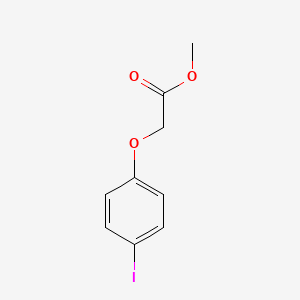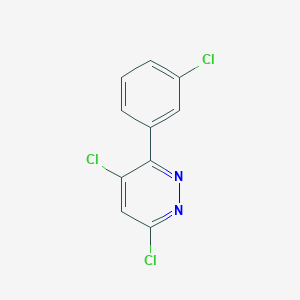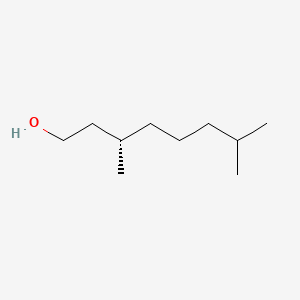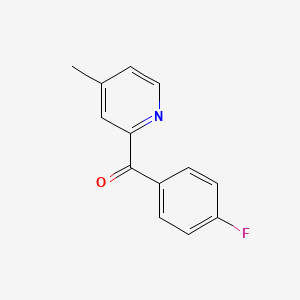
2-(4-氟苯甲酰)-4-甲基吡啶
描述
2-(4-Fluorobenzoyl)benzoic acid is a compound with the molecular formula FC6H4COC6H4CO2H . It has a molecular weight of 244.22 . It is used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . It was also used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .
Synthesis Analysis
The synthesis of 2-(4-Fluorobenzoyl)benzoic acid involves nitration with fuming HNO3, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorobenzoyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a fluorobenzoyl group .Physical And Chemical Properties Analysis
2-(4-Fluorobenzoyl)benzoic acid is a solid with a melting point of 138-140 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 443.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .科学研究应用
1. Field: Pharmaceutical Chemistry The research was conducted in the Department of Pharmaceutical Chemistry, Faculty of Pharmacy, University of Surabaya .
3. Methods of Application The synthesis of “2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide” was done in two steps. The first step was microwave-aided hydrazinolysis of methyl salicylate. The second step was acylation using 4-fluorobenzoyl chloride at low temperature .
4. Results or Outcomes The target compound “2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide” was successfully synthesized and characterized using a combination of IR, NMR, and MS methods .
1. Field: Material Science The research was conducted in the College of Chemistry, Jilin University .
3. Methods of Application The synthesis of “1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF)” was done in three steps. The first step was Friedel–Crafts acylation, the second step was demethylation, and the third step was a nucleophilic reaction .
4. Results or Outcomes The target compound “1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF)” was successfully synthesized and characterized . After curing with methylhexahydrophthalic anhydride (MeHHPA), the properties of DGENF epoxy resin were measured and compared with three other kinds of commercial epoxy resins . As a result, DGENF exhibited excellent thermal stability, hydrophobic and dielectric properties .
1. Field: Material Science The research was conducted in the College of Chemistry, Jilin University .
3. Methods of Application The synthesis of “1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF)” was done in three steps. The first step was Friedel–Crafts acylation, the second step was demethylation, and the third step was a nucleophilic reaction .
4. Results or Outcomes The target compound “1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF)” was successfully synthesized and characterized . After curing with methylhexahydrophthalic anhydride (MeHHPA), the properties of DGENF epoxy resin were measured and compared with three other kinds of commercial epoxy resins . As a result, DGENF exhibited excellent thermal stability, hydrophobic and dielectric properties. For example, DGENF had a higher glass transition temperature of 170 °C than the other three commercial epoxy resins. DGENF showed a higher contact angle of 116°, which could satisfy the standard of hydrophobic materials. In addition, DGENF showed significantly lower dielectric constant (2.97 at 1 MHz) and dielectric loss (0.0188 at 1 MHz) than those of the other commercial epoxy resins because of the introduction of fluorine on the side chains, which improved the electronegativity of the epoxy resin and reduced the polarizability of molecules efficiently .
安全和危害
属性
IUPAC Name |
(4-fluorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHNUJGRXLLNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)-4-methylpyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

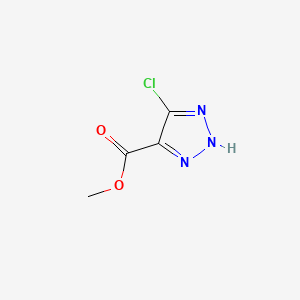
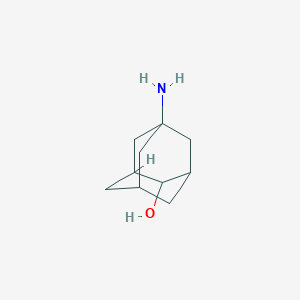
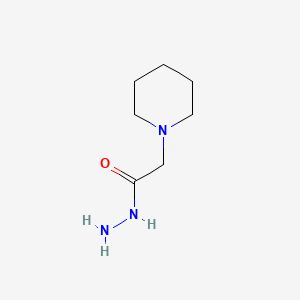

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
